LDH-C4 Substrate Affinity: 2-Oxopentanoate Km Compared with Pyruvate and Lactate
Human seminal plasma lactate dehydrogenase-C4 (LDH-C4) exhibits markedly differentiated affinity toward 2-oxopentanoate relative to its canonical substrates pyruvate and lactate. The apparent Km for 2-oxopentanoate (α-ketovalerate) is 1.3 × 10⁻³ M, which is approximately 17-fold higher (weaker affinity) than that for pyruvate (7.7 × 10⁻⁵ M) but approximately 5-fold lower (stronger affinity) than that for lactate (6.7 × 10⁻³ M) [1]. This intermediate affinity profile positions 2-oxopentanoate as a mechanistically discriminating substrate for probing the active-site geometry and metabolic preference of LDH isozymes that accept alternative 2-oxo acid substrates beyond pyruvate.
| Evidence Dimension | Enzyme–substrate binding affinity (apparent Km) |
|---|---|
| Target Compound Data | 1.3 × 10⁻³ M (for 2-oxopentanoate / α-ketovalerate) |
| Comparator Or Baseline | Pyruvate: 7.7 × 10⁻⁵ M; Lactate: 6.7 × 10⁻³ M |
| Quantified Difference | ~17-fold lower affinity than pyruvate; ~5-fold higher affinity than lactate |
| Conditions | Purified human seminal plasma LDH-C4; spectrophotometric assay; pH and temperature as per original publication |
Why This Matters
For researchers studying LDH isozyme promiscuity or developing LDH-targeted inhibitors, 2-oxopentanoate provides a mid-range affinity reference substrate that pyruvate (too tight) and lactate (too weak) cannot replicate, enabling finer resolution of structure–activity relationships.
- [1] Katsumata, M. et al. A further study of human seminal plasma lactate dehydrogenase-C4 (LDH-C4): kinetic properties of LDH-C4. Acta Urol. Jpn. 56, 325–330 (2010). View Source
